Quinapril benzyl ester maleate is a chemical compound primarily used in the pharmaceutical industry. It is a derivative of quinapril, an angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure. The compound is characterized by its unique molecular structure and its role as an intermediate in the synthesis of quinapril hydrochloride, which is the active pharmaceutical ingredient.
Quinapril benzyl ester maleate can be sourced from various chemical suppliers and is synthesized through multi-step chemical processes. Its synthesis involves the reaction of specific precursors under controlled conditions to yield the desired product.
The synthesis of quinapril benzyl ester maleate typically involves two main methods, each comprising several steps:
The reaction conditions are crucial for the successful synthesis of quinapril benzyl ester maleate. The use of solvents like dichloromethane and ethyl acetate, alongside reagents such as triethylamine and palladium on carbon catalysts, ensures high yields and purity of the final product.
Quinapril benzyl ester maleate possesses a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The structure can be represented as follows:
The molecular weight of quinapril benzyl ester maleate is 644.71 g/mol, indicating its relatively large size compared to many other pharmaceutical compounds. Its structural complexity allows it to interact effectively with biological systems.
Quinapril benzyl ester maleate can undergo various chemical reactions, primarily involving:
The hydrogenolysis process is sensitive to reaction conditions such as temperature, pressure, and the molar ratio of reagents involved. Adjustments in these parameters can significantly affect the yield and purity of the final product.
Quinapril acts as an angiotensin-converting enzyme inhibitor, which plays a vital role in regulating blood pressure. By inhibiting this enzyme, quinapril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that raises blood pressure.
The mechanism involves binding to the active site of the angiotensin-converting enzyme, thereby blocking its activity and leading to vasodilation and reduced blood pressure. This action makes quinapril effective in treating conditions such as hypertension and heart failure.
Quinapril benzyl ester maleate has several applications in scientific research:
The incorporation of the benzyl protecting group into the quinapril structure represents a critical strategic step in its synthetic pathway. This esterification serves dual purposes: it prevents unwanted cyclization reactions during subsequent synthetic steps and enhances the crystallinity of intermediates for improved purification. The predominant industrial approach employs acid chloride activation followed by nucleophilic displacement. As documented in patent literature, this involves reacting (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid with benzyl alcohol in the presence of thionyl chloride (SOCl₂) to form the corresponding benzyl ester p-toluenesulfonate salt [1] [8].
An optimized procedure demonstrates that 35.4 grams (0.086 moles) of this p-toluenesulfonate salt is dissolved in 150 mL dichloromethane and treated with 29 mL (0.287 moles) triethylamine at 0-5°C for 10 minutes. The resulting free base is then coupled with N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine hydrochloride under carefully controlled conditions [1]. Alternative esterification routes utilize carbodiimide-mediated coupling (DCC, EDC) or reactive ester intermediates (pentafluorophenyl esters), though these methods often require additional purification steps to remove urea byproducts [3] [8]. The benzyl ester's stability under diverse reaction conditions while allowing selective deprotection positions it as the protecting group of choice for industrial-scale quinapril synthesis.
Table 1: Comparative Analysis of Benzyl Esterification Methods
Method | Activating Agent | Temperature Range | Reaction Time | Key Advantage |
---|---|---|---|---|
Acid Chloride | SOCl₂ | -20°C to 25°C | 1 hour | High conversion efficiency |
Carbodiimide-Mediated | DCC/EDC | 0°C to 25°C | 8-12 hours | Mild conditions |
Reactive Esters | Pentafluorophenol | 0°C to 25°C | 4-6 hours | Reduced racemization risk |
Maleate salt formation significantly enhances the physicochemical stability and crystalline properties of quinapril benzyl ester, facilitating its isolation and purification. This process requires precise stoichiometric control with a 1:1 molar ratio of quinapril benzyl ester free base to maleic acid being optimal for consistent salt formation [3] [7] [8]. Solvent selection critically influences crystal morphology and residual solvent levels. Industry protocols favor Class 3 solvents (per ICH guidelines) due to their low toxic potential, with ethanol, ethyl acetate, and isopropanol demonstrating superior performance in producing easily filterable crystals with minimal solvent retention [6].
The crystallization process typically involves dissolving the quinapril benzyl ester free base in a warm alcoholic solvent (ethanol or isopropanol) and adding a stoichiometric equivalent of maleic acid dissolved in the same solvent. Controlled cooling to 0-5°C induces crystallization, yielding material with high chemical purity (>99%) and defined stereochemistry. The crystalline structure benefits from the complementary hydrogen bonding between the maleate's dicarboxylate groups and the ester's tertiary amine, creating a stable lattice resistant to degradation during storage. This salt formation step reduces formation of the diketopiperazine impurity by stabilizing the molecular conformation [3] [6].
Table 2: Solvent Parameters for Maleate Crystallization
Solvent | Dielectric Constant | Boiling Point (°C) | ICH Class | Crystal Yield | Residual Solvent Limit |
---|---|---|---|---|---|
Ethanol | 24.3 | 78 | 3 | 85-92% | 5000 ppm |
Ethyl Acetate | 6.02 | 77 | 3 | 82-88% | 5000 ppm |
Isopropanol | 18.3 | 82 | 3 | 80-86% | 5000 ppm |
Acetonitrile | 37.5 | 82 | 2 | 88-90% | 410 ppm |
Catalytic hydrogenolysis serves as the definitive method for benzyl ester removal in the final quinapril hydrochloride synthesis step. This transformation employs palladium on carbon (Pd/C) catalysts (typically 5-10% Pd loading) under moderate hydrogen pressure (2-5 atm) in alcoholic solvents. The process chemoselectively cleaves the benzyl-oxygen bond without affecting other sensitive functional groups, including the ethoxycarbonyl moiety or the peptide bonds [2] [3] [6].
Critical parameters requiring optimization include:
The hydrogenation proceeds through adsorption of the benzyl ester onto the Pd surface, followed by oxidative addition of hydrogen and reductive elimination of toluene and quinapril free acid. Subsequent treatment with stoichiometric hydrochloric acid yields crystalline quinapril hydrochloride. This methodology achieves near-quantitative deprotection yields (typically >98%) while generating only toluene as a benign byproduct, significantly simplifying purification [3] [6]. Strict control of transition metal residues to <10 ppm in the final API necessitates efficient filtration and ion-exchange purification steps post-hydrogenation.
Table 3: Hydrogenation Parameter Optimization
Parameter | Low Range | High Range | Optimal Value | Impact on Reaction |
---|---|---|---|---|
Pd/C Loading (w/w) | 5% | 15% | 10% | Higher loading increases reaction rate |
H₂ Pressure (atm) | 1 | 5 | 3 | Excessive pressure promotes side reactions |
Temperature (°C) | 25 | 40 | 30 | Below 25°C: slow kinetics |
Methanol:Water Ratio | 70:30 | 90:10 | 80:20 | Water prevents lactam formation |
The formation of the critical peptide bond between the alanine residue and tetrahydroisoquinoline moiety employs specialized coupling reagents designed to minimize racemization while maximizing yield. The acid chloride method represents the most industrially viable approach, where N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine hydrochloride undergoes chlorination with thionyl chloride or oxalyl chloride to form the reactive acyl chloride intermediate. This species then reacts with the free base of benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinoline carboxylate at -20°C to prevent racemization [1] [8].
Alternative methodologies utilize 1,1'-carbonyldiimidazole (CDI) for anhydride formation or phosphonium salts (PyBOP) for direct coupling. CDI-mediated coupling proceeds through a carbonylimidazolide intermediate that reacts with the tetrahydroisoquinoline nitrogen to form the amide bond with excellent stereoretention. This method avoids the low-temperature requirements of acid chloride chemistry but generates imidazole byproducts requiring extensive washing protocols. The mechanism involves nucleophilic attack by the carboxylate oxygen on CDI's carbonyl carbon, followed by rearrangement to the N-acylimidazole intermediate. Subsequent aminolysis by the tetrahydroisoquinoline nitrogen forms the peptide bond with inversion at the carbonyl carbon [3] [6] [8].
Table 4: Comparison of Peptide Coupling Reagents
Reagent | Mechanism | Temperature | Reaction Time | Racemization Risk | Industrial Scalability |
---|---|---|---|---|---|
SOCl₂ (Acid Chloride) | Nucleophilic substitution | -20°C to 25°C | 1-2 hours | Moderate | Excellent |
CDI | Acyl imidazolide | 0-25°C | 8-12 hours | Low | Good |
DCC | O-acylisourea | 0-25°C | 6-8 hours | Moderate | Poor (urea removal issues) |
PyBOP | Phosphonium activation | -10°C to 25°C | 2-4 hours | Very Low | Moderate (cost factors) |
Table 5: Quinapril Benzyl Ester Maleate Compound Profile
Property | Specification |
---|---|
IUPAC Name | benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(2Z)-but-2-enedioate |
CAS Registry Number | 82586-54-7 |
Molecular Formula | C₃₂H₃₆N₂O₅·C₄H₄O₄ |
Molecular Weight | 644.71 g/mol |
Appearance | White to off-white crystalline solid |
Key Synonyms | Quinapril Impurity F (Ph. Eur.); Quinapril benzyl ester (2Z)-but-2-enedioate; Benzyl (S)-2-((S)-2-((S)-1-carbethoxy-3-phenylpropylamino)propanoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate maleate |
Stereochemistry | (3S)-2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]- configuration |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7